Lipophilicity (logP) Elevation Relative to Unsubstituted Benzylidene Analog
Introduction of a 4-methyl group onto the benzylidene ring increases the calculated partition coefficient (logP) by approximately 1.8 log units compared to the unsubstituted phenyl analog (CAS 17371-59-4), shifting the compound from moderately lipophilic to highly lipophilic territory . This magnitude of logP increase has significant implications for passive membrane permeability, plasma protein binding, and off-target promiscuity risk.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.76 |
| Comparator Or Baseline | 3,3'-(Phenylmethylene)bis(2-methyl-1H-indole) [CAS 17371-59-4]; logP = 3.96 |
| Quantified Difference | ΔlogP = +1.80 (45% increase relative to unsubstituted analog) |
| Conditions | Calculated using the mcule property calculator algorithm; modeled for neutral species in water-octanol system |
Why This Matters
This difference provides procurement-level justification when a BIM scaffold with elevated lipophilicity is required for membrane penetration studies, central nervous system (CNS) targeting, or for probing logP-dependent SAR within a chemical series.
